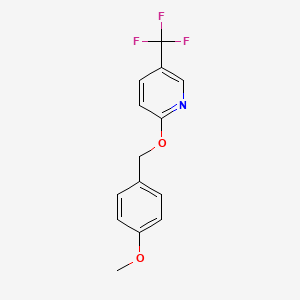
2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine
説明
2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine, also known as MTFP, is a pyridine-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. MTFP is a versatile compound that can be used to synthesize a variety of biologically active molecules, making it a valuable tool for researchers in the field of drug development.
科学的研究の応用
Chemical Synthesis and Reactions
2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine and related compounds have been studied for their roles in various chemical synthesis and reactions. For instance, 2-(Trifluoroacetoxy)pyridine (TFAP) is noted for its utility in trifluoroacetylating arenes under Friedel–Crafts conditions, producing trifluoromethyl aryl ketones (Keumi et al., 1990). Additionally, complex molecular structures involving methoxypyridine carboxylates have been synthesized and structurally characterized, demonstrating the compound's versatility in organic synthesis (Zugenmaier, 2013).
Material Science and Crystallography
In material science and crystallography, studies have been conducted on the crystal structure of compounds containing trifluoromethylpyridine groups. For example, research on the crystal structure of 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene has provided insights into the molecular arrangements and bonding characteristics of such compounds (Dash et al., 2008).
Pharmaceutical and Medicinal Chemistry
In the realm of pharmaceutical and medicinal chemistry, derivatives of trifluoromethylpyridine have been synthesized and evaluated for their biological activities. For example, novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines have been developed and assessed for their antioxidant and antimicrobial activities, showcasing the potential pharmaceutical applications of these compounds (Bonacorso et al., 2015).
Environmental Chemistry
In environmental chemistry, studies involving 2-(4-Methoxybenzyloxy)-5-(trifluoromethyl)pyridine derivatives have focused on their application as corrosion inhibitors. Research has been conducted to understand the effectiveness of pyridopyrimidinones derivatives in protecting carbon steel in acidic environments, demonstrating the compound's utility in industrial applications (Abdallah et al., 2018).
特性
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-12-5-2-10(3-6-12)9-20-13-7-4-11(8-18-13)14(15,16)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZASXZHQDCDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674454 | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033202-62-8 | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



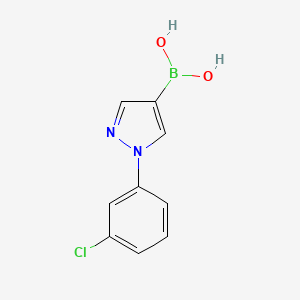
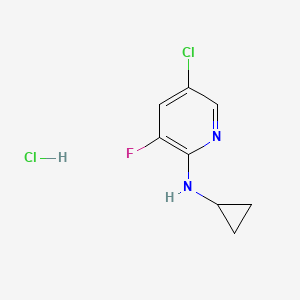
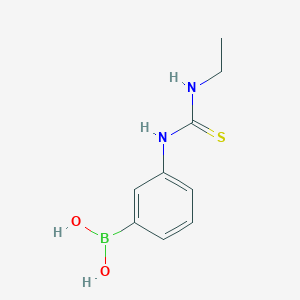
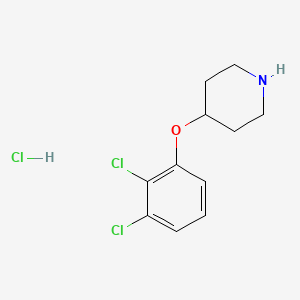
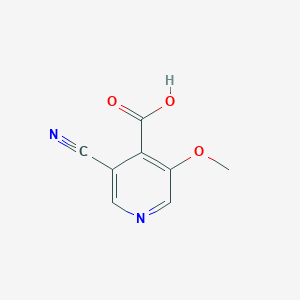
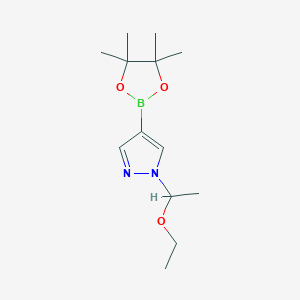

![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/structure/B1421141.png)
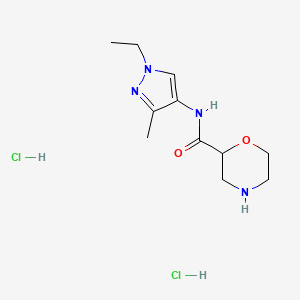
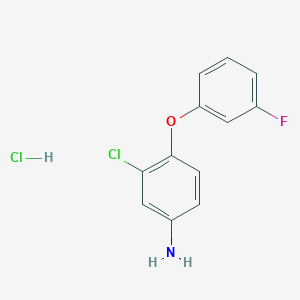
![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)
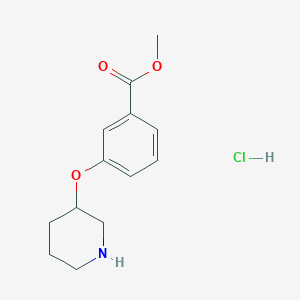
![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)